
Enrasentan
Übersicht
Beschreibung
Enrasentan is a mixed endothelin A and endothelin B receptor antagonist with a higher affinity for endothelin A receptors. It is primarily investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and other cardiovascular diseases. Endothelins are potent vasoconstrictor agents produced by endothelial cells, and blocking their receptors can help reduce blood pressure and prevent cardiac hypertrophy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Enrasentan erfolgt in mehreren Schritten, darunter die Bildung des Indankerne und die anschließende Funktionalisierung. Die wichtigsten Schritte umfassen:
- Bildung des Indankernes durch Cyclisierungsreaktionen.
- Einführung der Benzodioxol-Gruppe.
- Funktionalisierung mit Carboxy-, Hydroxyethoxy-, Methoxyphenyl- und Propoxy-Gruppen.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise in großtechnischer Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
- Verwendung von hochreinen Ausgangsstoffen.
- Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl.
- Reinigungsschritte, darunter Kristallisation und Chromatographie, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Enrasentan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die auf ihre pharmakologischen Eigenschaften hin weiter untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
1. Heart Failure Management
Enrasentan has shown promise in managing heart failure, particularly in patients with chronic heart failure (CHF). Clinical studies indicate that it can improve left ventricular function and survival rates. For instance, in animal models, this compound treatment resulted in improved left ventricular ejection fraction and reduced left ventricular mass, suggesting beneficial effects on cardiac remodeling .
In a clinical trial comparing this compound with enalapril (an ACE inhibitor), this compound demonstrated superior outcomes in terms of left ventricular end-diastolic volume index and stroke volume, although it was associated with a higher incidence of adverse events .
2. Hypertension Treatment
this compound has been effective in reducing blood pressure in hypertensive animal models. In studies involving rats with induced hypertension, this compound not only normalized blood pressure but also prevented cardiac and renal damage . These findings support its potential use as an antihypertensive agent.
Clinical Trial Overview
Notable Findings
- In a study involving rats with cardiac hypertrophy, this compound improved survival rates and cardiac indices compared to control groups .
- In heart failure patients, this compound was associated with an increase in left ventricular end-diastolic volume index compared to traditional treatments, indicating enhanced cardiac filling capacity .
Wirkmechanismus
Enrasentan exerts its effects by blocking the endothelin A and endothelin B receptors. Endothelin A receptors are primarily located on smooth muscle cells and mediate vasoconstriction, while endothelin B receptors are found on endothelial cells and promote the release of nitric oxide and prostacyclin. By antagonizing these receptors, this compound reduces vasoconstriction, lowers blood pressure, and prevents cardiac hypertrophy .
Vergleich Mit ähnlichen Verbindungen
Bosentan: Another mixed endothelin A and endothelin B receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: Selective endothelin A receptor antagonist used for pulmonary arterial hypertension.
Macitentan: Dual endothelin receptor antagonist with a longer half-life and improved efficacy.
Uniqueness of Enrasentan: this compound is unique due to its higher affinity for endothelin A receptors compared to endothelin B receptors, making it particularly effective in reducing vasoconstriction and preventing cardiac hypertrophy. Its mixed receptor antagonism provides a broader therapeutic effect compared to selective antagonists .
Biologische Aktivität
Enrasentan is a dual endothelin receptor antagonist (ERA) that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and cancer. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and comparative analyses with other therapies.
Overview of Endothelin Receptors
Endothelins are a family of peptides that play a crucial role in vasoconstriction, cell proliferation, and various pathophysiological processes. They primarily act through two receptors:
- Endothelin A (ET_A) : Primarily responsible for vasoconstriction and cellular proliferation.
- Endothelin B (ET_B) : Involved in vasodilation and clearance of endothelin-1 from circulation.
This compound exhibits a 100-fold greater affinity for the ET_A receptor compared to the ET_B receptor, making it a potent antagonist for inhibiting the effects of endothelin-1 (ET-1) in various conditions, including heart failure and hypertension .
Pharmacological Properties
This compound has been shown to have significant effects on hemodynamics and cardiac function:
- Increased Left Ventricular End-Diastolic Volume Index (LV EDVI) : this compound treatment resulted in an increase in LV EDVI compared to enalapril, an ACE inhibitor, indicating improved cardiac filling .
- Enhanced Cardiac Output : Patients treated with this compound exhibited an increase in resting cardiac index, suggesting improved cardiac performance .
- Adverse Events : While this compound showed beneficial effects on cardiac indices, it was associated with a higher incidence of serious adverse events compared to enalapril .
Phase II Study Comparison with Enalapril
A multicenter double-blind study compared this compound with enalapril in patients with left ventricular systolic dysfunction. Key findings included:
Parameter | This compound (n=36) | Enalapril (n=36) | p-value |
---|---|---|---|
LV EDVI Change | +3.9 ml/m² | -3.4 ml/m² | 0.001 |
Resting Cardiac Index Change | +0.11 l/m² | -0.10 l/m² | 0.04 |
Serious Adverse Events | 16.7% | 2.8% | 0.02 |
These results suggest that while this compound improves certain hemodynamic parameters, it may also carry a higher risk of adverse events .
Effects on Heart Failure
In studies focused on chronic heart failure (CHF), this compound demonstrated potential benefits but did not consistently show improvements in clinical outcomes when compared to placebo or other treatments . Notably, the Endothelin A Receptor Antagonist Trial in Heart Failure (EARTH) did not yield significant differences in left ventricular end-systolic volume when comparing darusentan (another ERA) with placebo .
Case Studies
A notable case study at Moores Cancer Center highlighted the acceleration of clinical trials involving this compound, showcasing its potential as a novel therapeutic agent for patients with refractory conditions . The implementation of streamlined processes allowed rapid access to trials evaluating this compound's efficacy.
Eigenschaften
CAS-Nummer |
167256-08-8 |
---|---|
Molekularformel |
C29H30O8 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |
InChI-Schlüssel |
GLCKXJLCYIJMRB-UPRLRBBYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Isomerische SMILES |
CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Aussehen |
Solid powder |
Key on ui other cas no. |
167256-08-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid 3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid enrasentan SB 217242 SB-217242 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.